
2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide is a useful research compound. Its molecular formula is C30H31N3O5 and its molecular weight is 513.594. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Rearrangement and Synthesis Applications
Rearrangement of Tetrahydroisoquinolines : A study explored the rearrangement of methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines, highlighting the synthesis pathways that might be relevant for similar compounds like the one (McMahon et al., 1982).
Bioreductively Activated Pro-drug Systems : Research on 5-substituted isoquinolin-1-ones and their synthesis via Curtius rearrangement suggests potential applications in pro-drug systems for selective therapeutic drug release in hypoxic solid tumors (Berry et al., 1997).
Synthesis and Molecular Modeling : A study on the synthesis, molecular modeling, and in vitro screening of monoamine oxidase inhibitory activities of quinazolyl hydrazine derivatives indicates the utility of these compounds in biochemical applications (Amer et al., 2020).
Antimicrobial Activity
Antimicrobial Quinazolinone Derivatives : Novel quinazolinone derivatives have been synthesized and tested for antimicrobial activity, showcasing the chemical versatility and potential biomedical applications of such compounds (Habib et al., 2013).
Anti-Inflammatory Quinazolon Derivatives : The synthesis of azetidinonyl and thiazolidinonyl quinazolon derivatives and their evaluation for anti-inflammatory activities offer insights into the therapeutic potential of complex quinazoline compounds (Bhati, 2013).
Structural and Fluorescence Studies
- Structural Aspects of Amide Compounds : Investigation into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides reveals the potential of such compounds in forming gels and crystalline solids with unique properties (Karmakar et al., 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-formyl-2-methoxybenzaldehyde with 2-aminobenzophenone to form 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)phenyl)acetamide. This intermediate is then reacted with isopentylamine and acetic anhydride to form the final product, 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "2-aminobenzophenone", "isopentylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with 2-aminobenzophenone in the presence of a base such as potassium carbonate to form 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)phenyl)acetamide.", "Step 2: Reaction of the intermediate from step 1 with isopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.", "Step 3: Acetylation of the amide from step 2 with acetic anhydride in the presence of a base such as pyridine to form the final product, 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide." ] } | |
CAS-Nummer |
1223914-91-7 |
Produktname |
2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide |
Molekularformel |
C30H31N3O5 |
Molekulargewicht |
513.594 |
IUPAC-Name |
2-[4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C30H31N3O5/c1-20(2)14-15-31-28(35)17-21-8-11-24(12-9-21)33-29(36)25-6-4-5-7-26(25)32(30(33)37)18-23-16-22(19-34)10-13-27(23)38-3/h4-13,16,19-20H,14-15,17-18H2,1-3H3,(H,31,35) |
InChI-Schlüssel |
IKZJGXAMKSNCIY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



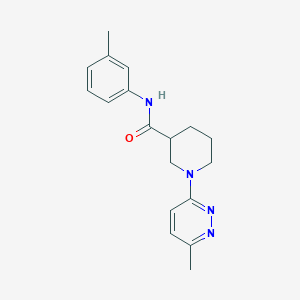
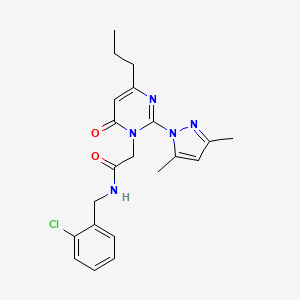
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814211.png)
![methyl 2-((2,5-dimethoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2814213.png)

![N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B2814215.png)
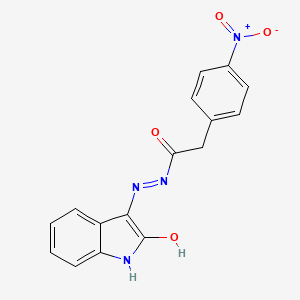
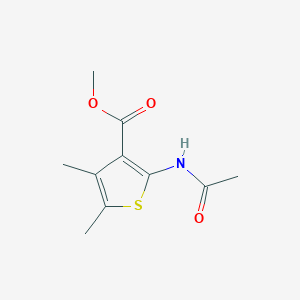
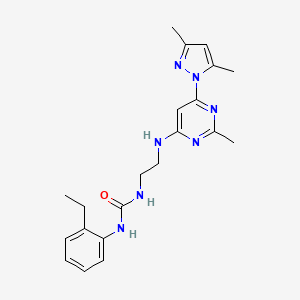

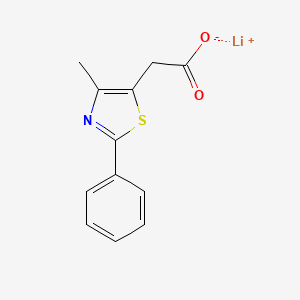
![6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2814225.png)
